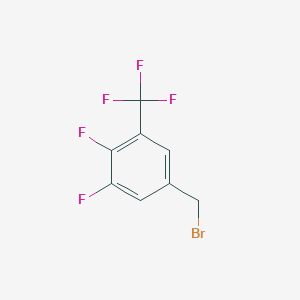

5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene

Description

Propriétés

IUPAC Name |

5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGQEGUGAFKWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659327 | |

| Record name | 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239079-92-6 | |

| Record name | 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239079-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Intermediates

1-Bromo-3-fluoro-5-(trifluoromethyl)benzene is a closely related intermediate used in the synthesis of fluorinated trifluoromethyl aromatic compounds. This intermediate can be converted to various derivatives through Grignard reactions and palladium-catalyzed cross-couplings.

3-Fluoro-5-trifluoromethylphenylboronic acid is synthesized from 3-fluoro-5-trifluoromethylphenyl bromide by magnesium-mediated Grignard formation followed by reaction with trimethyl borate.

Fluorination and Trifluoromethylation

Fluorination is often introduced via selective halogenation of aromatic precursors or by using fluorinated building blocks. Difluoro substitution at the 1,2-positions can be achieved by starting from appropriately substituted fluorobenzenes or via electrophilic fluorination methods.

Trifluoromethyl groups are introduced through cross-coupling reactions using trifluoromethylated aryl bromides or via direct trifluoromethylation reagents under photoredox catalysis.

Bromomethyl Group Introduction

The bromomethyl substituent at the 5-position is typically introduced via bromomethylation of the corresponding methyl-substituted aromatic precursor. This can be achieved by radical bromination of a methyl group or via electrophilic substitution using bromomethyl reagents.

An alternative approach involves the use of benzyl bromide derivatives or bromomethylation reagents under controlled conditions to avoid over-bromination or side reactions.

A representative synthetic route based on literature data is as follows:

The use of palladium-catalyzed cross-coupling reactions is critical for the selective formation of the target compound, allowing the coupling of functionalized aryl bromides with boronic acids or other nucleophiles.

Grignard reagents derived from fluorinated trifluoromethylated aryl bromides are stable enough under controlled conditions to allow further functionalization, such as boronic acid formation, which is a versatile intermediate for Suzuki-type cross-couplings.

Photoredox catalysis has been explored for related trifluoromethylated aromatic compounds, offering mild conditions and good selectivity, although direct application to this compound requires further investigation.

Environmental and scalability considerations favor routes that avoid stoichiometric copper salts and minimize byproducts, as noted in analogous halogenated benzene syntheses.

| Parameter | Details |

|---|---|

| Starting material | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene |

| Key reagents | Magnesium turnings, trimethyl borate, tetrakis(triphenylphosphine)palladium(0), sodium carbonate |

| Solvents | Tetrahydrofuran, aqueous sodium carbonate solution |

| Temperature | 45 °C for Grignard formation; -78 °C for borate addition; 80 °C for cross-coupling |

| Reaction time | 24 hours for cross-coupling |

| Purification | Silica gel chromatography |

| Typical yield | ~57% for boronic acid intermediate and cross-coupling step |

The preparation of this compound involves strategic use of fluorinated and trifluoromethylated aryl bromides, Grignard reagent formation, boronic acid intermediates, and palladium-catalyzed cross-coupling reactions. The methods reported in the literature emphasize controlled reaction conditions to maintain selectivity and yield while minimizing byproducts. Further optimization and exploration of photoredox catalysis may provide alternative routes with improved environmental profiles.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl-substituted benzene derivatives.

Applications De Recherche Scientifique

5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene (CAS No. 239079-92-6) is a halogenated aromatic compound with diverse applications in scientific research and industrial processes. This article explores its applications, focusing on its use in organic synthesis, pharmaceuticals, agrochemicals, and materials science.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its bromomethyl group can participate in nucleophilic substitution reactions, enabling the introduction of various functional groups into aromatic systems. This capability is particularly useful for creating complex molecular architectures in synthetic organic chemistry.

Pharmaceuticals

The compound is utilized in the pharmaceutical industry for the development of new drugs. Its fluorinated structure enhances bioavailability and metabolic stability, making it an attractive scaffold for drug design. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to inhibit specific biological pathways.

Agrochemicals

In agrochemical formulations, this compound is investigated for its herbicidal and fungicidal properties. The presence of fluorine atoms often imparts unique biological activity, which can lead to the development of effective crop protection agents. Research is ongoing to evaluate its efficacy against various pests and diseases affecting crops.

Materials Science

This compound is also explored in materials science for the synthesis of fluorinated polymers and coatings. The incorporation of fluorinated moieties can significantly enhance the chemical resistance and thermal stability of materials, making them suitable for high-performance applications.

Case Study 1: Fluorinated Drug Development

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of fluorinated compounds derived from this compound. These compounds were evaluated for their activity against cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists examined the herbicidal activity of derivatives synthesized from this compound. The findings indicated that certain derivatives exhibited significant herbicidal effects against common weeds, suggesting potential applications in sustainable agriculture.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for functional group introduction | Versatile reactivity |

| Pharmaceuticals | Scaffold for drug design | Enhanced bioavailability and stability |

| Agrochemicals | Development of herbicides and fungicides | Effective pest control |

| Materials Science | Synthesis of fluorinated polymers and coatings | Improved chemical resistance and stability |

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. The presence of electron-withdrawing fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 239079-92-6

- Molecular Formula : C₈H₄BrF₅

- Molecular Weight : 275.01 g/mol

- IUPAC Name : 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene

- Synonyms: 3,4-Difluoro-5-(trifluoromethyl)benzyl bromide; this compound .

Physical Properties :

- Density : 1.71 g/cm³

- Boiling Point : 197.055°C at 760 mmHg

- Melting Point : 72.977°C

- Vapor Pressure : 0.543 mmHg at 25°C .

The following table compares This compound with structurally or functionally related halogenated aromatic compounds:

Key Findings from Comparative Analysis:

Reactivity Trends :

- The bromomethyl group in the target compound exhibits higher reactivity in nucleophilic substitutions compared to chlorinated analogs (e.g., CAS 80199-90-2) due to bromine’s lower electronegativity and better leaving-group ability .

- Fluorine substituents increase electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions. This is evident in both the target compound and CAS 179062-02-3 .

Structural Influences :

- Bicyclic frameworks (e.g., CAS 2953070-52-3) introduce steric hindrance, reducing reaction rates compared to planar aromatic systems like the target compound .

- Iodine substituents (e.g., 2-Iodo-5-(trifluoromethyl)benzyl bromide) enhance utility in radiolabeling but increase molecular weight and cost .

Safety Profiles :

- The target compound’s H314 hazard (skin corrosion) is more severe than the amine-related hazards of CAS 179062-02-3, which may involve toxicity via metabolic activation .

Applications: The target compound is preferred in pharmaceutical synthesis for its balance of reactivity and stability.

Activité Biologique

5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene (CAS No. 239079-92-6) is a halogenated aromatic compound with a molecular formula of CHBrF and a molecular weight of 275.01 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : CHBrF

- Molecular Weight : 275.01 g/mol

- Density : 1.7 g/cm³

- Boiling Point : 197.1 °C at 760 mmHg

- Flash Point : 73.0 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl-substituted benzene rings have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 10 μg/mL . The presence of bromine and trifluoromethyl groups is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and increased biological activity.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Trifluoromethyl derivative | 0.25 - 10 | Gram-positive and Gram-negative bacteria |

| Compound with bromine substitution | Varies | Various bacterial strains |

Anticancer Activity

Preliminary studies indicate that halogenated aromatic compounds can exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer types, including breast and lung cancers. The structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups like bromine enhances the anticancer efficacy by increasing the compound's reactivity towards biological targets .

Case Studies

-

Antimicrobial Efficacy :

In a study assessing the antimicrobial properties of fluorinated benzene derivatives, compounds similar to this compound were tested against Enterococcus faecalis and Enterococcus faecium. The results indicated significant antibacterial activity with MIC values ranging from 0.4 to 1.9 μg/mL . -

Cytotoxicity Against Cancer Cells :

A comparative analysis of various halogenated compounds revealed that those with trifluoromethyl substitutions exhibited higher cytotoxicity against human cancer cell lines compared to their non-fluorinated counterparts. This was attributed to enhanced interactions with cellular targets due to increased polarity and electronic effects imparted by the fluorine atoms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene, and how can purity be verified?

- Methodological Answer : The compound is typically synthesized via halogenation or substitution reactions. For example, bromomethylation of fluorinated aromatic precursors using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions is common. Purity verification requires high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For instance, in related bromobenzene derivatives, >95.0% purity was confirmed using HPLC and H/C NMR (e.g., see synthesis of analogous compounds in ) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Storage at 0–6°C is recommended due to the reactivity of the bromomethyl group and sensitivity to moisture. Stability studies on similar brominated aromatics (e.g., 1-(bromomethyl)-4-(trifluoromethyl)benzene) indicate decomposition risks at room temperature or under light exposure. Use inert atmospheres (argon/nitrogen) for long-term storage .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., F NMR for fluorine environments).

- High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., HRMS-ESI as used in ) .

- Elemental analysis : To validate halogen content (Br, F).

Advanced Research Questions

Q. How can reaction conditions be optimized for bromomethylation in sterically hindered fluorinated aromatic systems?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction efficiency. Kinetic studies on similar systems suggest adjusting reaction times (e.g., 12–24 hrs) and stoichiometric ratios (1.2–1.5 equivalents of brominating agents) to overcome steric hindrance from trifluoromethyl and fluorine groups .

Q. What strategies resolve contradictory purity data between HPLC and GC-MS for halogenated aromatics?

- Methodological Answer : Cross-validate using orthogonal methods:

- GC-MS : To detect volatile impurities.

- HPLC with UV/fluorescence detection : For non-volatile byproducts.

- Ion chromatography : To quantify halide salts (e.g., residual Br⁻). Discrepancies in purity (>95.0% vs. >97.0%) for related compounds ( vs. 2) highlight the need for method-specific calibration.

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the bromomethyl moiety?

- Methodological Answer : The -CF group enhances electrophilicity at the bromomethyl site, facilitating nucleophilic substitution (S2). Computational studies (e.g., DFT calculations) can map electron density distribution. Experimental data from analogs (e.g., 3-(bromophenyl)-1,2,4-oxadiazoles in ) show accelerated reactivity in coupling reactions.

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling requires precise temperature control (e.g., -78°C for lithiation steps) and slow reagent addition to minimize side reactions. Pilot studies on brominated thiophenes () suggest using flow chemistry for improved heat dissipation and reproducibility.

Q. How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

- Methodological Answer : Common issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.